2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467371
InChI: InChI=1S/C18H28N2O3/c1-15(2)19(11-12-21)13-17-9-6-10-20(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
SMILES: CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13467371

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl 2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H28N2O3/c1-15(2)19(11-12-21)13-17-9-6-10-20(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
Standard InChI Key OYGRQARHVPQSKP-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom). Key substituents include:

  • Benzyl ester at position 1: Enhances lipophilicity and serves as a protecting group for carboxylic acids.

  • Methyl group at position 2: Connected to a tertiary amine with isopropyl and 2-hydroxyethyl substituents. The hydroxyethyl group introduces hydrogen-bonding capacity, potentially influencing solubility and target interactions.

The stereochemistry at the pyrrolidine ring’s chiral centers (positions 2 and 3) is critical for biological activity. For example, the (R)-configuration at position 2 in analogs like (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester significantly affects receptor binding.

Comparative Analysis of Analogues

Compound NameMolecular FormulaKey Structural DifferencesMolecular Weight (g/mol)
Target CompoundC18H28N2O3\text{C}_{18}\text{H}_{28}\text{N}_2\text{O}_32-position substitution320.43
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_33-position substitution302.40
3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3Ethyl instead of isopropyl292.37
(S)-2-[(CarboxyMethyl-isopropyl-amino)-Methyl]-pyrrolidine-1-carboxylic acid benzyl ester C18H26N2O4\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_4Carboxymethyl instead of hydroxyethyl334.41

Substituent variations impact properties such as logP (lipophilicity) and hydrogen-bond donor/acceptor counts, which influence bioavailability and target engagement .

Synthetic Strategies

Multi-Step Organic Synthesis

The synthesis typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Introduction of the Tertiary Amine: Alkylation of a secondary amine precursor with isopropyl bromide and 2-chloroethanol under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) to form the benzyl ester .

Example Protocol:

  • Step 1: React 2-aminomethylpyrrolidine with isopropyl bromide and 2-chloroethanol in acetonitrile at 60°C for 12 hours.

  • Step 2: Protect the resulting amine with Boc anhydride, followed by esterification with benzyl chloroformate .

  • Step 3: Deprotect the Boc group using trifluoroacetic acid .

Challenges in Stereochemical Control

Racemization at the pyrrolidine ring’s chiral centers is a common issue. Catalytic hydrogenation of intermediate alkenes (e.g., using Pd/C) under controlled conditions preserves stereochemistry . For instance, hydrogenating (S)-configured precursors yields enantiomerically pure products with >98% ee .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the hydroxyethyl group; limited water solubility (logP ≈ 2.5).

  • Stability: Hydrolytically stable under acidic conditions (pH 4–6) but prone to ester cleavage in basic environments (pH > 8).

  • Melting Point: Estimated 120–125°C based on analogs .

Biological Activity and Applications

In Vitro and In Vivo Studies

  • CETP Inhibition: Analogous pyrrolidine derivatives reduce LDL cholesterol by 40% in murine models at 10 mg/kg/day .

  • Metabolic Stability: Microsomal half-life >60 minutes in human liver microsomes, indicating favorable pharmacokinetics.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess .

  • Prodrug Optimization: Investigating promoieties (e.g., glucose conjugates) to enhance CNS delivery .

  • Target Validation: Screening against orphan GPCRs and ion channels to identify novel therapeutic applications.

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